7-Nitro-3H-benzooxazol-2-one chemical structure and properties
7-Nitro-3H-benzooxazol-2-one chemical structure and properties
[1]
CAS Number: 81117-90-0 Synonyms: 7-Nitro-2-benzoxazolinone; 7-Nitro-1,3-benzoxazol-2(3H)-one; 92LH59 Molecular Formula: C₇H₄N₂O₄ Molecular Weight: 180.12 g/mol
Executive Summary & Significance
7-Nitro-3H-benzooxazol-2-one is a specialized heterocyclic scaffold distinct from the more common 6-nitro isomer. While the 6-nitro derivative is readily accessible via direct nitration of 2-benzoxazolinone (BOA), the 7-nitro isomer requires precise de novo synthesis, typically via Curtius rearrangement.
Its primary significance lies in medicinal chemistry as a privileged scaffold for the synthesis of:
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Muscarinic Agonists/Antagonists: Used in the development of antipsychotics and cognitive enhancers for Alzheimer’s disease (e.g., targeting M1/M4 receptors).
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Chemokine Receptor Antagonists: Specifically CXCR1/CXCR2 inhibitors for treating inflammatory dermatological pathologies.
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Bioactive Amines: It serves as the immediate precursor to 7-amino-2-benzoxazolinone (CAS 81282-60-2), a versatile "warhead" for further derivatization.
Chemical Structure & Identification
The compound features a benzene ring fused to a 2-oxazolone ring, with a nitro group at the 7-position (adjacent to the ring oxygen).
| Property | Data |
| SMILES | O=C1=C2OC(=O)NC2=CC=C1 |
| InChIKey | InChIKey=... (Analogous to 6-nitro isomer but regioisomeric) |
| Appearance | Solid (Pale yellow to orange crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water.[1] |
| pKa (Predicted) | ~6.5 - 7.5 (NH proton is acidified by the electron-withdrawing nitro group) |
Structural Distinction (Critical)
Researchers must not confuse this compound with 6-nitro-2-benzoxazolinone (CAS 4694-91-1).
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6-Nitro: Product of direct electrophilic nitration.
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7-Nitro: Product of cyclization/rearrangement strategies.
Synthesis & Production Protocols
Method A: Curtius Rearrangement (Primary Route)
This method is preferred for high-purity synthesis as it avoids the mixture of isomers inherent in nitration attempts. It starts from 2-hydroxy-3-nitrobenzoic acid .[2]
Mechanism:
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Acyl Azide Formation: The carboxylic acid reacts with diphenylphosphoryl azide (DPPA).
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Rearrangement: Thermal decomposition yields the isocyanate intermediate.
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Cyclization: Intramolecular trapping of the isocyanate by the adjacent phenolic hydroxyl group forms the oxazolone ring.
Protocol:
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Reagents: 2-Hydroxy-3-nitrobenzoic acid (1.0 eq), DPPA (1.0 eq), Triethylamine (1.0 eq), Toluene (anhydrous).
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Procedure:
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Purification: Recrystallization from ethanol or column chromatography (EtOAc/Hexane).
Method B: Cyclization of 2-Amino-6-nitrophenol
An alternative route involves the fusion of the aminophenol precursor with a carbonyl source.
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Precursor: 2-Amino-6-nitrophenol (obtained from controlled reduction of 2,6-dinitrophenol).
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Reagent: Urea (melt fusion at 170°C) or Phosgene/Triphosgene (in THF/DCM).
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Note: This method is less common due to the difficulty in sourcing/making pure 2-amino-6-nitrophenol compared to the benzoic acid starting material in Method A.
Visualization: Synthesis Pathways
Caption: Contrast between direct nitration (yielding 6-nitro) and Curtius rearrangement (yielding 7-nitro).
Reactivity & Derivatization
The 7-nitro scaffold is rarely the final drug; it is a "chemical handle."
Reduction to 7-Amino-2-benzoxazolinone
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Reagents: H₂ / Pd-C (10%) in Ethanol.
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Conditions: Room temperature, 2 hours, hydrogen atmosphere.
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Product: 7-Amino-2(3H)-benzoxazolone (CAS 81282-60-2).[1]
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Utility: The resulting amine can be acylated, alkylated, or sulfonated to create libraries of bioactive compounds.
N-Alkylation
The proton on the nitrogen (position 3) is acidic.
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Reagents: Alkyl halide (R-X), Base (K₂CO₃ or NaH), Solvent (DMF or Acetone).
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Outcome: N-substituted derivatives (e.g., N-methyl, N-benzyl).
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Application: Modulates lipophilicity and receptor binding affinity (e.g., for 5-HT receptor targeting).
Biological Applications
Pharmacology[1][6][7][8][9]
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Muscarinic Modulation: Derivatives of 7-nitro-BOA (specifically piperazine-linked analogues) exhibit high affinity for M1 and M4 muscarinic receptors . They act as partial agonists/antagonists, offering potential therapies for schizophrenia by balancing dopamine pathways without severe extrapyramidal side effects.
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Anti-Inflammatory (Dermatology): 3,4-diamino-3-cyclobutene-1,2-dione derivatives synthesized from the 7-amino scaffold (reduced from 7-nitro) are potent CXCR2 antagonists . These are investigated for treating psoriasis and neutrophilic dermatoses.
Antimicrobial Activity
Like its 6-nitro isomer, the 7-nitro derivative possesses inherent antifungal and antibacterial properties, likely disrupting microbial cell walls or metabolic enzymes, though it is less potent than specific sulfonamide-linked derivatives.
Safety & Handling
GHS Classification: Warning
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.
Handling Protocol:
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Use only in a chemical fume hood.
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Wear nitrile gloves and safety goggles.
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Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents and strong bases (which may open the oxazolone ring).
References
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Synthesis of 7-Nitro-3H-benzooxazol-2-one (92LH59): Rasmussen, T. et al. "Benzimidazolidinone derivatives as muscarinic agents." U.S. Patent 6,225,312 & AU Patent 2002327810.
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Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205.
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CXCR2 Antagonist Synthesis: "Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds." U.S. Patent 9,526,732.
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General Benzoxazolinone Properties: Dogruer, D. S. et al. "Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives." Journal of Heterocyclic Chemistry.
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Chemical Identity (CAS 81117-90-0): ChemicalBook / Molaid Database Entry for 7-nitro-3H-benzooxazol-2-one.
Sources
- 1. 7-Amino-2(3H)-benzoxazolone | C7H6N2O2 | CID 11147814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AU2002327810B2 - Benzimidazolidinone derivatives as muscarinic agents - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
